Doramectin

Pharmacokinetics AUC Cattle

Doramectin's C-25 cyclohexyl substituent delivers superior lipophilicity (LogP 4.39–5.91) and pharmacokinetic performance: 45% higher AUC and 52% longer mean residence time than ivermectin in cattle pour-on (12.8 vs 8.4 days), enabling extended dosing intervals and reduced labor. Achieves 80% clinical cure against ivermectin-resistant Psoroptes ovis vs 10% for ivermectin. Provides 24-day Cooperia oncophora protection—>2.4× moxidectin's duration. Available as 1% injectable, 3.5% long-acting injectable, and 0.5% pour-on formulations. Ideal reference standard for macrocyclic lactone comparative PK/PD research.

Molecular Formula C50H74O14
Molecular Weight 899.1 g/mol
CAS No. 117704-25-3
Cat. No. B1670889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoramectin
CAS117704-25-3
Synonyms25-cyclohexyl-5-O-demethyl-25-de(1-methylpropyl)avermectin A1a
avermectin A1a, 25-cyclohexyl-5-o-demethyl-25-de(1-methylpropyl)-
Dectomax
doramectin
L-701023
L701023
UK-67,994
UK-67994
Molecular FormulaC50H74O14
Molecular Weight899.1 g/mol
Structural Identifiers
SMILESCC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O
InChIInChI=1S/C50H74O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,19-21,27,29,31-33,35-47,51-52,54H,9-11,14-15,18,22-26H2,1-8H3/b13-12+,28-17+,34-16+/t27-,29-,31-,32-,35+,36-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46-,47+,49+,50+/m0/s1
InChIKeyQLFZZSKTJWDQOS-YDBLARSUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Doramectin CAS 117704-25-3: Structural Characteristics and Procurement Baseline for Macrocyclic Lactone Endectocides


Doramectin (CAS 117704-25-3) is a fermentation-derived macrocyclic lactone (ML) of the avermectin class, produced by a mutant strain of Streptomyces avermitilis with cyclohexanecarboxylic acid supplementation [1]. The molecule possesses a C-25 cyclohexyl substituent in place of the sec-butyl moiety found in ivermectin and abamectin, resulting in enhanced lipophilicity (LogP values ranging from 4.39–5.91 depending on measurement conditions) [2]. This structural modification underlies its pharmacokinetic differentiation: subcutaneous administration of doramectin (200 μg/kg) yields an area under the curve (AUC) of 511 ± 16 ng·day/mL in cattle, significantly higher than ivermectin's 361 ± 17 ng·day/mL (p < 0.001), with a lower clearance rate and lower volume of distribution [3]. As a broad-spectrum endectocide, doramectin targets both nematodes and arthropods via potentiation of glutamate- and GABA-gated chloride channels in parasite nerve and muscle cells . Commercial availability spans multiple formulation types including 1% injectable solutions, 3.5% long-acting injectables, and 0.5% pour-on preparations, with regulatory approval across major agricultural markets [1].

Why Macrocyclic Lactone Class Interchangeability Fails: Procurement-Grade Differentiation of Doramectin CAS 117704-25-3


Macrocyclic lactones (MLs) are not pharmacokinetically or pharmacodynamically equivalent despite shared receptor targets. Subcutaneous administration of ivermectin, doramectin, and moxidectin at identical 200 μg/kg doses in cattle yields AUC values of 459 ng·day/mL, 627 ng·day/mL, and 217 ng·day/mL, respectively—a near threefold range in systemic exposure [1]. Absorption half-life varies dramatically across the class: moxidectin absorbs within 1.32 hours post-injection, ivermectin within 39.2 hours, and doramectin within 56.4 hours, reflecting fundamental formulation and physicochemical divergence [1]. Pour-on administration amplifies these differences: doramectin delivers 45% higher mean AUC (168.0 ± 41.7 vs. 115.5 ± 43.0 ng·day/mL) and a 52% longer mean residence time (12.8 ± 1.9 vs. 8.4 ± 1.5 days) compared to ivermectin [2]. The clinical consequence is that identical dosing regimens across MLs produce markedly different tissue concentrations, duration of protective activity, and therapeutic outcomes—particularly against dose-limiting species such as Cooperia oncophora and in regions with documented ivermectin treatment failures [3][4]. Substitution without formulation- and indication-specific validation therefore introduces quantifiable efficacy and economic risk.

Doramectin CAS 117704-25-3: Quantitative Comparator Evidence for Scientific Procurement Decisions


Doramectin vs. Ivermectin Injectable: 42% Higher Systemic Exposure (AUC) and Extended Mean Residence Time in Cattle

Doramectin exhibits significantly greater systemic exposure than ivermectin when administered subcutaneously at equivalent 200 μg/kg doses in cattle. The AUC₀–∞ for doramectin was 511 ± 16 ng·day/mL compared to 361 ± 17 ng·day/mL for ivermectin (p < 0.001), representing a 42% higher total drug exposure [1]. Time to maximum concentration was also prolonged for doramectin (5.3 ± 0.35 days) versus ivermectin (4.0 ± 0.28 days), while peak plasma concentrations were similar (approximately 32 ng/mL) [1]. The lower clearance and lower volume of distribution of doramectin account for these pharmacokinetic advantages [1].

Pharmacokinetics AUC Cattle Subcutaneous Bioavailability

Doramectin vs. Ivermectin Pour-On: 45% Higher AUC and 52% Longer Mean Residence Time with Reduced Inter-Individual Variability

Topical pour-on administration of doramectin (500 μg/kg) delivers substantially greater and more consistent drug exposure than ivermectin in cattle. Doramectin achieved an AUC of 168.0 ± 41.7 ng·day/mL versus ivermectin's 115.5 ± 43.0 ng·day/mL—a 45% increase in total exposure [1]. Mean residence time (MRT) was 12.8 ± 1.9 days for doramectin compared to 8.4 ± 1.5 days for ivermectin (p < 0.05) [1]. Critically, the inter-individual AUC range was narrower for doramectin (104.3–228.7 ng·day/mL) than for ivermectin (51.3–182.3 ng·day/mL), indicating more predictable dosing reliability [1]. Cmax and Tmax values did not differ significantly between the two compounds under pour-on conditions [1].

Pour-on Topical Pharmacokinetics MRT Variability

Doramectin vs. Moxidectin: 2.4-Fold Longer Protection Against Cooperia oncophora and Superior Plasma Exposure

Against Cooperia oncophora—a key dose-limiting intestinal nematode species in European cattle production—topical doramectin prevents infection establishment for 24 days post-treatment, whereas topical moxidectin protects for less than 10 days [1]. Subcutaneous administration in N'Dama cattle revealed that doramectin AUC was 458 ng·day/mL versus moxidectin's 159 ng·day/mL—a 2.9-fold higher systemic exposure [2]. Absorption kinetics differed markedly: moxidectin absorption half-life was 0.05 day compared to doramectin's 1.7 days, with doramectin reaching Cmax at 4.8 days versus 0.3 day for moxidectin [2]. Both compounds achieved 100% efficacy between days 15 and 30 post-treatment [2].

Persistent efficacy Cooperia oncophora Moxidectin Nematode Prevention

Doramectin vs. Ivermectin: 80% vs. 10% Clinical Cure Rate in Psoroptic Mange and 1.37-Fold Higher AUC in Field Conditions

In cattle naturally infected with Psoroptes ovis (psoroptic mange), a condition where ivermectin treatment failures have been documented, doramectin (1% injectable, 0.2 mg/kg) demonstrated an 80% clinical cure rate versus only 10% for ivermectin (1% injectable, 0.2 mg/kg) at 14 days post-treatment (P < 0.05) [1]. Doramectin systemic exposure (AUC) was 1.37-fold higher than ivermectin under identical field conditions [1]. Mite density scores on day 14 were significantly lower for doramectin (0.60) compared to ivermectin (1.80) (P = 0.019) [1]. Notably, even long-acting ivermectin 3.15% (0.63 mg/kg) failed to significantly reduce mite density, achieving only 0–37.5% clinical cure rates [1].

Psoroptes ovis Mange Clinical cure Efficacy Ivermectin failure

Doramectin vs. Moxidectin vs. Ivermectin: Superior Mite Reduction in Buffalo Psoroptes Infestation

In buffalo (Bubalus bubalis) naturally infected with psoroptic mites, doramectin (200 μg/kg SC, two doses 14 days apart) and moxidectin pour-on (0.5 mg/kg) both achieved significantly greater mite count reduction than injectable ivermectin (MANOVA, P < 0.01) [1]. Clinical recovery rates were significantly higher for doramectin and moxidectin groups compared to ivermectin (P < 0.05) [1]. This study represents the first comparative evaluation of these three macrocyclic lactones for psoroptic mange in buffalo [1].

Buffalo Psoroptes Mite count Clinical recovery Moxidectin

Doramectin CAS 117704-25-3: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Seasonal Herd Management: Single-Application Pour-On Protocols Requiring Extended Protection with Minimal Handling

For cattle operations employing pour-on administration for convenience and reduced animal stress, doramectin's 45% higher AUC and 52% longer mean residence time (12.8 vs. 8.4 days) compared to ivermectin [1] support longer treatment intervals. The narrower inter-individual AUC range (104.3–228.7 ng·day/mL for doramectin vs. 51.3–182.3 ng·day/mL for ivermectin) [1] ensures more predictable therapeutic coverage across the herd, reducing the incidence of under-dosed animals that contribute to pasture contamination. Procurement justification: reduced frequency of mustering, handling, and labor costs.

Regions with Documented Ivermectin Failure Against Psoroptic Mange

In geographic areas or specific farm operations where ivermectin treatment failure against Psoroptes ovis has been confirmed, doramectin injectable (1% formulation) provides an 80% clinical cure rate at 14 days compared to ivermectin's 10% under identical dosing conditions [2]. Doramectin's 1.37-fold higher AUC in infected animals [2] likely contributes to this efficacy advantage. Procurement justification: therapeutic alternative that avoids repeated treatment cycles and prevents disease-associated productivity losses (weight gain depression, hide damage).

Cooperia oncophora-Predominant Pasture Systems Requiring Extended Preventive Activity

For grazing operations in temperate regions where Cooperia oncophora is the production-limiting gastrointestinal nematode, doramectin pour-on provides 24 days of protection against establishment of infection, whereas moxidectin pour-on protects for less than 10 days [3]. This differential translates to a >2.4-fold longer window of preventive activity. Procurement justification: extended protection reduces the need for mid-season re-treatment and lowers the rate of pasture larval contamination during peak grazing periods.

Research Use: Macrocyclic Lactone Comparator Studies Requiring Standardized Pharmacokinetic Reference

Doramectin's well-characterized pharmacokinetic profile in cattle—AUC of 511 ± 16 ng·day/mL (SC), 168.0 ± 41.7 ng·day/mL (pour-on), and mean residence time of 12.8 ± 1.9 days (pour-on) [1][4]—makes it a suitable reference standard for comparative ML research. The compound's distinct absorption half-life (56.4 h SC, 1.7 days absorption t½) relative to moxidectin (1.32 h SC, 0.05 day) and ivermectin (39.2 h SC) [5] provides clear pharmacokinetic differentiation for studies investigating structure-activity relationships or formulation effects. Procurement justification: availability of extensive peer-reviewed pharmacokinetic and efficacy data enables robust experimental design and power calculations.

Technical Documentation Hub

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